8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine
Overview
Description
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.31 g/mol . It is characterized by its unique structure, which includes a naphtho-thiazole core with a methoxy group at the 8th position and an amine group at the 2nd position
Preparation Methods
The synthesis of 8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthoquinone derivatives with thioamides under specific conditions . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Substitution: The methoxy group at the 8th position can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various substituted naphtho-thiazole derivatives with potential biological activities .
Scientific Research Applications
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or metabolic pathways . In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine can be compared with other similar compounds, such as:
2,4-disubstituted thiazoles: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Naphthoquinone derivatives: These compounds share a similar naphthoquinone core and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-8-4-2-7-3-5-10-11(9(7)6-8)16-12(13)14-10/h2,4,6H,3,5H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUAWEJJZKFBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C2SC(=N3)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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